Preferential Formation of (S)-NNAL from NNK in Human Tissues
(S)-NNAL is the predominant enantiomer formed from the metabolic reduction of NNK across multiple human tissues. In human liver microsomes, the formation of (S)-NNAL averaged 64%, increasing to 90% in human liver cytosol and exceeding 95% in human red blood cells [1]. This is a stark contrast to the formation of (R)-NNAL, which was a minor product in all systems. This preferential formation establishes (S)-NNAL as the major circulating and tissue-bound form of this carcinogenic metabolite in humans.
| Evidence Dimension | Percentage of (S)-NNAL formed from NNK |
|---|---|
| Target Compound Data | Averaged 64% (human liver microsomes), 90% (human liver cytosol), >95% (human red blood cells) |
| Comparator Or Baseline | (R)-NNAL (the minor enantiomer) |
| Quantified Difference | Major enantiomer in all cases; >95% in red blood cells indicates near-complete stereoselectivity. |
| Conditions | In vitro incubation of NNK with human tissue fractions (microsomes, cytosol, red blood cells). |
Why This Matters
This data proves (S)-NNAL is the biologically relevant form in humans, making it the essential compound for developing accurate exposure biomarkers or studying human-specific carcinogenic pathways.
- [1] Upadhyaya P, Zimmerman CL, Hecht SS. Formation and metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol enantiomers in vitro in mouse, rat and human tissues. Carcinogenesis. 2000;21(6):1233-1238. View Source
